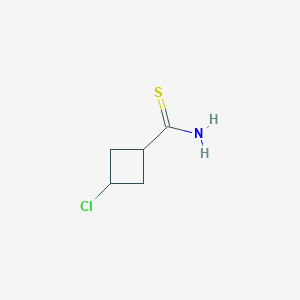

3-Chlorocyclobutane-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorocyclobutane-1-carbothioamide is a chemical compound with the molecular formula C5H8ClNS and a molecular weight of 149.64 .

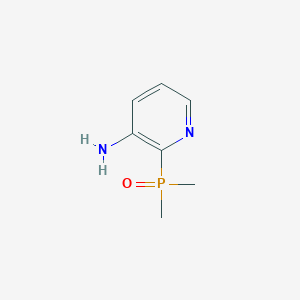

Molecular Structure Analysis

The InChI code for 3-Chlorocyclobutane-1-carbothioamide is 1S/C5H8ClNS/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H2,7,8)/t3-,4- . This indicates the presence of a cyclobutane ring with a chlorine atom and a carbothioamide group attached to it.Scientific Research Applications

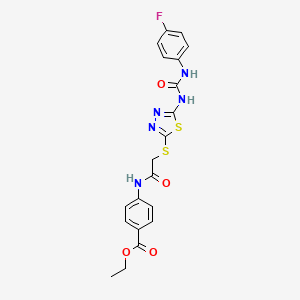

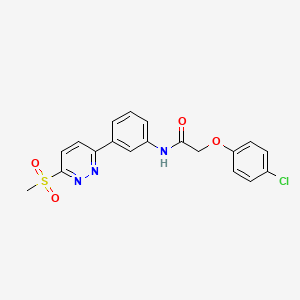

Microwave-assisted Synthesis of Antimicrobial Compounds

A study explored the synthesis of novel antimicrobial 1,2,4-triazole derivatives starting from carbothioamides, demonstrating the utility of 3-Chlorocyclobutane-1-carbothioamide derivatives in creating compounds with potential pharmacological activities. The research employed microwave-assisted methods for efficiency, and synthesized compounds showed significant antimicrobial activity (Ceylan et al., 2016).

Ionic Gamma-Elimination Studies

Another investigation focused on the reactivity and elimination processes involving carbanions derived from 3-chlorobicyclobutane-carbonitrile, which is structurally related to 3-Chlorocyclobutane-1-carbothioamide. This study contributes to understanding the chemical behavior and potential applications of such compounds in synthetic chemistry (Habusha et al., 2002).

Visible Light Photocatalysis in Cycloadditions

Research on efficient visible light photocatalysis of [2+2] enone cycloadditions presents applications for cyclobutane derivatives in creating diastereoselectively controlled cyclobutane products. This method, involving Ru(bipy)3Cl2 as a catalyst, highlights the versatility of cyclobutane rings in synthetic organic chemistry and material science (Ischay et al., 2008).

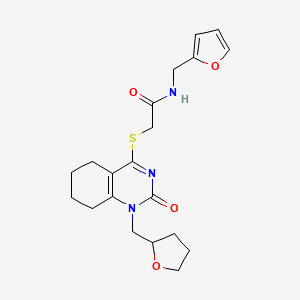

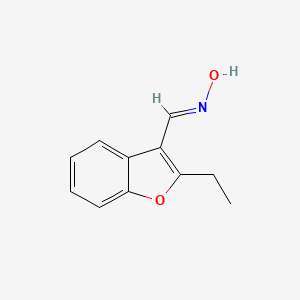

Antifungal and Anticancer Activities

Several studies have synthesized and evaluated derivatives of 3-Chlorocyclobutane-1-carbothioamide for biological activities. For example, compounds designed for antifungal and anticancer purposes were tested, showing promising activities against various strains and cancer cell lines. This demonstrates the potential of 3-Chlorocyclobutane-1-carbothioamide derivatives in medicinal chemistry for developing new therapeutic agents (Zaki et al., 2018).

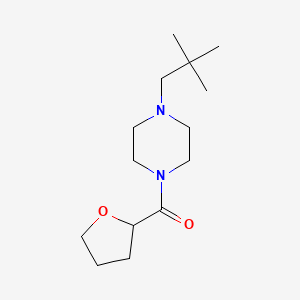

Corrosion Inhibition Studies

The corrosion inhibition capabilities of pyrazole carbothioamide derivatives on mild steel in acid medium were examined, showcasing an application of these compounds in materials science. The study revealed strong adsorption and protection against corrosion, indicating the value of these derivatives in industrial applications (Boudjellal et al., 2020).

properties

IUPAC Name |

3-chlorocyclobutane-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNS/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKERPBCAJQPXSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Cl)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorocyclobutane-1-carbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2819932.png)

![N-[2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2819933.png)

![1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide](/img/structure/B2819937.png)

![2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2819938.png)

![(3,3-Difluorocyclobutyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B2819940.png)

![2-(benzo[d]isoxazol-3-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide](/img/structure/B2819948.png)